1,1-Diethoxy-7-methylocta-2,6-diene
Description
1,1-Diethoxy-7-methylocta-2,6-diene is an organic molecule that possesses both diene and acetal (B89532) functional groups. While specific research on this exact molecule is not abundant, its structure suggests a range of potential applications in organic synthesis, primarily leveraging the distinct reactivity of these two functionalities. The presence of a diene system, specifically a conjugated diene if the double bonds are in the 2,4- or 3,5-positions (which is not the case here, implying an isolated diene), offers a platform for various cycloaddition and polymerization reactions. The acetal group, on the other hand, is a stable protecting group for aldehydes, which can be selectively removed under acidic conditions.
| Property | Value |
| Molecular Formula | C13H24O2 |
| Average Mass | 212.333 g/mol |
| Monoisotopic Mass | 212.17763 g/mol |
A table summarizing the basic chemical properties of this compound.
Dienes are hydrocarbons that contain two carbon-carbon double bonds. They are broadly classified into three types: cumulated (allenes), conjugated, and isolated (unconjugated) dienes. khanacademy.org Conjugated dienes are particularly significant in organic synthesis due to their ability to participate in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction forms a six-membered ring by reacting a conjugated diene with a dienophile (an alkene). wikipedia.org The Diels-Alder reaction is a powerful tool for the stereoselective construction of cyclic systems found in many natural products and pharmaceuticals. wikipedia.orgvanderbilt.edu Dienes are also fundamental monomers in the production of polymers, such as synthetic rubber. khanacademy.orglibretexts.org
Acetal functionalities are geminal diethers derived from the reaction of an aldehyde or ketone with an alcohol. pearson.com Their primary role in complex molecule synthesis is as a protecting group for carbonyl compounds. libretexts.orgpearson.comchemistrysteps.comlibretexts.org Acetals are stable in neutral and basic conditions, which allows for chemical transformations to be carried out on other parts of a molecule without affecting the carbonyl group. libretexts.orglibretexts.org The carbonyl group can then be easily regenerated by acid-catalyzed hydrolysis. chemistrysteps.com This protective strategy is crucial in multistep syntheses where the high reactivity of aldehydes and ketones would otherwise interfere with desired reactions. libretexts.orgchemistrysteps.comlibretexts.org
The combination of both diene and acetal functionalities in a single molecule like this compound presents a synthetically valuable substrate. It allows for the selective manipulation of the diene moiety while the latent aldehyde is protected, or vice versa.
The study of molecules containing both diene and acetal functionalities has a rich history rooted in the development of synthetic methodologies. The Diels-Alder reaction, first described by Otto Diels and Kurt Alder in 1928, laid the groundwork for utilizing dienes in the synthesis of complex cyclic structures. wikipedia.org Early research focused on understanding the scope and mechanism of this reaction with various substituted dienes and dienophiles.
The concept of protecting groups, including acetals, became increasingly important as synthetic targets grew in complexity. The use of acetals to mask the reactivity of carbonyl groups allowed for the development of more sophisticated and lengthy synthetic routes. For instance, the synthesis of complex natural products often relies on the careful orchestration of protecting group strategies to differentiate between multiple reactive sites.
Research into diene-acetal derivatives has often been driven by the need for specialized building blocks in total synthesis. For example, cyclopentadienone acetals have been investigated as reactive dienes in Diels-Alder reactions. oup.com The development of methods for the asymmetric ionic Diels-Alder reaction has utilized chiral acetals to induce stereoselectivity in the formation of cyclic products. rsc.org These historical developments highlight the ongoing importance of diene-acetal compounds as versatile intermediates in the ever-evolving landscape of organic synthesis.
Structure
3D Structure
Properties
CAS No. |
184302-62-3 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1,1-diethoxy-7-methylocta-2,6-diene |
InChI |
InChI=1S/C13H24O2/c1-5-14-13(15-6-2)11-9-7-8-10-12(3)4/h9-11,13H,5-8H2,1-4H3 |
InChI Key |
BIBMFOZBLFVYEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=CCCC=C(C)C)OCC |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 1,1 Diethoxy 7 Methylocta 2,6 Diene
Reactions Involving the Diene Moiety
The conjugated diene portion of 1,1-diethoxy-7-methylocta-2,6-diene is a key site for a variety of addition reactions. These reactions are fundamental to the construction of new cyclic and acyclic structures, with the potential for controlling both regiochemistry and stereochemistry.
Cycloaddition Reactions of this compound (e.g., Diels-Alder)
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. sigmaaldrich.com In the context of this compound, the diene system can react with a suitable dienophile to yield a cyclohexene (B86901) derivative. The presence of the electron-donating alkyl and alkoxy groups on the diene influences its reactivity, generally making it more nucleophilic.
The reaction of a substituted diene like this compound with an unsymmetrical dienophile can lead to the formation of regioisomers. The regiochemical outcome is often governed by the electronic properties of the substituents on both the diene and the dienophile. masterorganicchemistry.comyoutube.com Generally, in Diels-Alder reactions, "ortho" and "para" products are favored over "meta" products. masterorganicchemistry.com For a 1-substituted diene, the "1,2" (ortho) product is typically the major isomer formed. masterorganicchemistry.com
| Reactants | Reaction Type | Key Features |
| This compound + Dienophile | Diels-Alder Cycloaddition | Forms a six-membered ring. sigmaaldrich.com |
| 1-Alkoxy-1-amino-1,3-butadienes + Dienophiles | Diels-Alder/Hetero-Diels-Alder | Doubly activated dienes lead to good yields and high regioselectivity. nih.gov |
| 2,6-Dimethyl-2,7-octadienal | Intramolecular Diels-Alder | Can be catalyzed by Lewis acids like BF3. brandeis.edu |
Hydrofunctionalization and Oxidative Transformations of the Alkene System
The double bonds within the diene system of this compound are susceptible to a variety of hydrofunctionalization and oxidation reactions. These transformations introduce new functional groups and can proceed with varying degrees of selectivity.
Electrophilic additions, such as the addition of hydrogen halides (e.g., HBr), to conjugated dienes can result in both 1,2- and 1,4-addition products. masterorganicchemistry.com The ratio of these products is often dependent on reaction conditions such as temperature. masterorganicchemistry.com At lower temperatures, the kinetically controlled 1,2-addition product often predominates, while at higher temperatures, the thermodynamically more stable 1,4-addition product is favored. masterorganicchemistry.commasterorganicchemistry.com
Oxidative cleavage of the double bonds can also be achieved using strong oxidizing agents, leading to the formation of smaller carbonyl-containing fragments. The specific products formed would depend on the exact location of the cleavage and the workup conditions employed.
Regioselectivity and Stereoselectivity in Diene Additions
The regioselectivity of additions to the diene system of this compound is a critical aspect of its reactivity. In electrophilic additions, the initial protonation of the diene leads to a resonance-stabilized allylic carbocation. masterorganicchemistry.com The subsequent attack of the nucleophile can occur at either of the two carbons bearing the positive charge, leading to the 1,2- or 1,4-adduct. The substitution pattern of the diene plays a significant role in determining the relative stability of the possible carbocation intermediates and, consequently, the major product. masterorganicchemistry.com
In radical additions, the regioselectivity can be influenced by the nature of the radical species and the steric and electronic properties of the diene. rsc.org For example, studies on similar diene systems have shown that different carbon-centered radicals can add preferentially to one of the double bonds over the other. rsc.org
The stereochemistry of diene additions, particularly in cycloaddition reactions, is also a key consideration. The Diels-Alder reaction, for instance, is a stereospecific syn addition with respect to both the diene and the dienophile. This means that the relative stereochemistry of the substituents on the starting materials is retained in the product.
| Reaction Type | Key Factor | Outcome |
| Electrophilic Addition | Temperature | Kinetic (1,2-addition) vs. Thermodynamic (1,4-addition) control. masterorganicchemistry.commasterorganicchemistry.com |
| Radical Addition | Radical Species | Can exhibit novel regioselectivity. rsc.org |
| Diels-Alder Reaction | Substituent Position | "Ortho" and "para" products are generally favored. masterorganicchemistry.com |
Transformations of the Acetal (B89532) Functional Group
The acetal group in this compound provides another handle for chemical modification, offering a different set of reactive possibilities compared to the diene system.
Acid-Mediated Cleavage and Transacetalization
Acetals are stable to basic and nucleophilic conditions but are readily hydrolyzed under acidic conditions to yield the corresponding aldehyde and alcohol. In the case of this compound, acid-catalyzed hydrolysis would yield 7-methylocta-2,6-dienal and two equivalents of ethanol (B145695).
Transacetalization is another important reaction of acetals. In the presence of an acid catalyst and a different alcohol, the ethoxy groups of the acetal can be exchanged. This process is an equilibrium reaction, and the outcome can be controlled by using a large excess of the new alcohol or by removing the ethanol as it is formed.
Tandem and Cascade Reactions Incorporating this compound
Comprehensive studies detailing tandem and cascade reactions initiated from this compound are limited. However, its formation can be accomplished through efficient one-pot procedures.
The principal one-pot transformation involving this compound is its synthesis from citral (B94496) and ethanol. This process, technically an acetalization, is a cornerstone of its production, converting the aldehyde group of citral into a diethyl acetal in a single reaction vessel. This transformation is crucial for the fragrance industry as it stabilizes the molecule and modifies its organoleptic properties.
Various catalytic systems have been developed to optimize this one-pot synthesis. These methods focus on achieving high yields and purity under manageable reaction conditions.
Catalytic Systems for the One-Pot Synthesis of this compound:
| Catalyst Type | Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Strong Acidic Sulfonic Acid Resin | Citral, Ethanol, Cyclohexane (B81311) (water-carrying agent) | 6 hours | 93-94 | ~96 | google.comgoogle.com |
| Composite Supported Strong Acid (PhSO₃H/Na₂SO₄·CaSO₄) | Citral, Anhydrous Ethanol | 80°C, 1.5 hours | 93-94 | ~96 | google.comresearchgate.net |
| Natural Mordenite (B1173385) (TECHNOSA-H2) | Citral, Ethanol | Mild temperatures, 20 minutes | ~50 | Not specified | researchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Acid-catalyzed (general) | Citral-containing plant materials, Ethanol, Water | Distillation, pH 3-6 | Not specified | Not specified | google.comgoogle.com |
The synthesis using a composite supported strong acid, for instance, involves the direct reaction of citral and anhydrous ethanol. google.comresearchgate.net The optimized molar ratio of citral to ethanol to benzenesulfonic acid is reported to be 1:(4-5):(0.025-0.030) at a controlled temperature of 80°C for 1.5 hours. google.comresearchgate.net These conditions have been shown to produce yields in the range of 93-94% with a crude product purity of up to 96%. google.comresearchgate.net
Another approach utilizes a strong acidic sulfonic acid resin as a catalyst, with cyclohexane acting as a water-carrying agent to drive the reaction equilibrium towards the product. google.comgoogle.com This method requires a longer reaction time of 6 hours. google.comgoogle.com
Research into the chemo- and regioselective functionalization of this compound is not extensively detailed in available literature. However, some studies offer insights into selective transformations related to this compound.
One notable example of selectivity is observed in the synthesis of this compound itself. When using a natural mordenite catalyst (TECHNOSA-H2), shape selectivity between the (E)- and (Z)-isomers of the citral precursor has been demonstrated. researchgate.netresearchgate.net This suggests that the catalyst's structure can preferentially accommodate one isomer over the other, leading to a selective conversion.
The acetal group itself is a protective group for the aldehyde functionality of citral. Its presence allows for chemical transformations to be potentially directed at the two double bonds of the diene system. The differential reactivity of the trisubstituted double bond versus the terminal double bond could, in principle, allow for regioselective reactions, though specific examples of such controlled functionalization are not well-documented in the reviewed literature.
Applications of 1,1 Diethoxy 7 Methylocta 2,6 Diene As a Synthetic Building Block
Role in the Synthesis of Complex Organic Molecules
The reactivity of the diene system and the latent aldehyde functionality position this molecule as a precursor for intricate molecular architectures.
The diene moiety in 1,1-diethoxy-7-methylocta-2,6-diene is a prime candidate for participating in Diels-Alder reactions, a cornerstone of natural product synthesis for constructing six-membered rings with high stereocontrol. nih.gov The Diels-Alder reaction is a powerful transformation that allows for the direct formation of complex cyclic systems. nih.gov Highly functionalized dienes, such as those with alkoxy groups, exhibit enhanced reactivity in these cycloadditions. orgsyn.org While direct examples involving this compound are not prevalent in the literature, the structurally similar citral (B94496) is a known intermediate in the synthesis of vitamin A and E. longdom.org The acetal (B89532) group in this compound can serve as a stable protecting group for a reactive aldehyde, which can be unveiled later in a synthetic sequence to undergo further transformations.
The related compound, citral diethyl acetal, is recognized for its role as an intermediate in the synthesis of various pharmaceuticals. chemimpex.com This suggests a potential parallel application for this compound. The acetal functionality can protect the aldehyde group through various reaction steps, which is a common strategy in the multistep synthesis of complex pharmaceutical compounds. The diene portion of the molecule offers a handle for a variety of chemical modifications, including cycloadditions and other addition reactions, to build molecular complexity. masterorganicchemistry.com
Development of Advanced Materials and Specialty Chemicals
The functional groups present in this compound also suggest its potential utility in the field of materials science and the synthesis of specialty chemicals.
Currently, there is limited available literature documenting the direct incorporation of this compound into polymer precursors.
While focusing on the synthetic pathway, the derivatization of similar compounds highlights the potential of this compound. The closely related citral diethyl acetal is synthesized to stabilize the potent but volatile and unstable lemon-scented citral. longdom.org The synthesis typically involves an acid-catalyzed reaction between citral and ethanol (B145695). researchgate.netgoogle.com This acetal formation protects the aldehyde group, preventing unwanted reactions and preserving the desired sensory characteristics in a more stable form. longdom.org
A common method for this synthesis is the direct reaction of citral with anhydrous ethanol in the presence of a catalyst. researchgate.netgoogle.com Various acid catalysts have been employed, including p-toluenesulfonic acid and supported strong acids like Ph-SO3H/Na2SO4·CaSO4. longdom.orgresearchgate.net The reaction is often carried out with continuous removal of water, for example, through azeotropic distillation with a water-carrying agent like cyclohexane (B81311), to drive the equilibrium towards the formation of the acetal. longdom.orggoogle.com
Table 1: Synthesis of Citral Diethyl Acetal - A Representative Acetal Formation
| Reactants | Catalyst | Solvent/Conditions | Yield | Purity of Crude Product | Reference |
| Citral, Anhydrous Ethanol | Ph-SO3H/Na2SO4·CaSO4 | 80°C, 1.5 hours | 93-94% | 96% | researchgate.net |
| Citral, Ethanol | p-Toluenesulfonic acid | Azeotropic distillation | Not specified | Not specified | longdom.org |
| Citral, Dehydrated Alcohol | Strong acid | Cyclohexane (water-carrying agent) | Not specified | Not specified | google.com |
Strategies for Diversity-Oriented Synthesis Using this compound
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. researchgate.net The structure of this compound makes it a promising starting point for a DOS campaign.
The core principles of DOS involve generating diversity in the molecular scaffold, functional groups, and stereochemistry. researchgate.net A molecule like this compound offers several avenues for diversification. The diene functionality can be subjected to a variety of Diels-Alder reactions with a diverse set of dienophiles to create a library of different cyclic scaffolds. nih.gov
Furthermore, the acetal group can be hydrolyzed under acidic conditions to release the aldehyde. This aldehyde can then undergo a wide range of subsequent reactions, such as reductive aminations, Wittig reactions, or aldol (B89426) condensations, with a diverse set of building blocks to introduce further complexity and functional group diversity. This "build/couple/pair" strategy is a powerful approach in DOS. researchgate.net The combination of diene reactivity and the latent aldehyde functionality in a single molecule allows for the rapid generation of a library of complex and diverse compounds from a common starting material.
Advanced Spectroscopic and Mechanistic Investigations in the Context of 1,1 Diethoxy 7 Methylocta 2,6 Diene Transformations
Elucidation of Reaction Intermediates and Transition States
The transformations of 1,1-diethoxy-7-methylocta-2,6-diene, particularly under thermal or acidic conditions, are expected to proceed through a series of transient intermediates and transition states. A key potential transformation is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. collegedunia.combyjus.com For this compound, which can be viewed as a derivative of an allyl vinyl ether, this rearrangement would be a scielo.org.boscielo.org.bo-sigmatropic shift. redalyc.org
The mechanism is generally considered to be a concerted pericyclic reaction, proceeding through a cyclic, six-membered transition state. redalyc.org Theoretical studies and experimental observations of similar rearrangements suggest that this transition state preferentially adopts a chair-like conformation to minimize steric interactions, although a boat-like conformation is also possible. scielo.org.bo
The reaction is initiated by the application of heat or the presence of a Lewis acid. collegedunia.com The concerted nature of the bond-breaking and bond-forming processes means that discrete, isolable intermediates are not always formed. byjus.com However, for certain substrates or under specific conditions, stepwise mechanisms involving ionic or zwitterionic intermediates have been proposed. byjus.comscielo.org.bo In the case of this compound, the reaction would likely proceed through a transition state leading to a γ,δ-unsaturated aldehyde.
Table 1: Plausible Intermediates and Transition States in the Transformation of this compound
| Species | Description |
| Chair-like Transition State | A six-membered ring in a chair conformation, representing the lowest energy pathway for the concerted scielo.org.boscielo.org.bo-sigmatropic rearrangement. |
| Boat-like Transition State | A higher energy six-membered ring transition state in a boat conformation. |
| γ,δ-Unsaturated Aldehyde | The initial product of the Claisen rearrangement of the corresponding vinyl ether derivative. |
It is important to note that the acetal (B89532) group of this compound would likely first eliminate ethanol (B145695) under acidic conditions to form the reactive allyl vinyl ether species necessary for the Claisen rearrangement.
Application of Advanced NMR Techniques for Stereochemical Assignments in Reaction Products
The products resulting from the transformations of this compound can possess complex stereochemistry. Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable tools for the unambiguous determination of the relative and absolute configurations of these products. numberanalytics.com
Two-dimensional (2D) NMR experiments are particularly powerful in this regard. numberanalytics.com For instance, Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, helping to identify adjacent protons within a spin system. numberanalytics.com Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons. numberanalytics.comipb.pt These experiments together allow for the complete assignment of the carbon skeleton and the attached protons. numberanalytics.com
For determining the stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial. numberanalytics.com These experiments detect through-space interactions between protons that are in close proximity, providing definitive evidence for relative stereochemistry. numberanalytics.comsfu.ca For example, the observation of a NOE between two protons on different stereocenters would indicate that they are on the same face of the molecule.
Table 2: Application of Advanced NMR Techniques for a Hypothetical Product of this compound Transformation
| NMR Experiment | Information Obtained | Application to Stereochemical Assignment |
| COSY | Identifies 1H-1H spin-spin coupling networks. numberanalytics.com | Establishes connectivity between protons on adjacent carbons. |
| HSQC | Correlates 1H signals with their directly attached 13C nuclei. numberanalytics.com | Assigns protons to their respective carbons in the molecular framework. |
| HMBC | Shows long-range (2-3 bond) 1H-13C correlations. numberanalytics.com | Confirms the carbon skeleton and helps to assign quaternary carbons. |
| NOESY/ROESY | Detects through-space proximity of protons. numberanalytics.com | Determines the relative configuration of stereocenters by identifying protons on the same or opposite faces of a ring or double bond. |
By combining the information from these advanced NMR experiments, a detailed three-dimensional picture of the reaction products can be constructed, allowing for the unequivocal assignment of their stereochemistry. numberanalytics.comresearchgate.net
Mass Spectrometric Studies of Reaction Pathways
Mass spectrometry (MS) is a powerful analytical technique for studying reaction pathways by identifying the molecular weights of reactants, products, and, in some cases, stable intermediates. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. libretexts.org
For a molecule like this compound, electron impact (EI) ionization would likely lead to a series of characteristic fragmentation pathways. The molecular ion peak, if observed, would confirm the molecular weight of the compound. Common fragmentation patterns for ethers include the cleavage of the C-O bond, leading to the formation of an oxonium ion and an alkyl radical. youtube.com Alkenes often undergo allylic cleavage, resulting in the formation of a stable allylic cation.
The study of the mass spectra of the reaction mixture over time can provide insights into the reaction progress. The disappearance of the molecular ion of the starting material and the appearance of new molecular ions corresponding to the products can be monitored. The fragmentation patterns of the product ions can then be analyzed to confirm their structures. For example, the product of a Claisen rearrangement, a γ,δ-unsaturated aldehyde, would be expected to show characteristic fragments resulting from cleavage at the carbonyl group. libretexts.org
Table 3: Expected Mass Spectrometric Fragmentations for this compound and its Potential Rearrangement Product
| Compound | Plausible Fragmentation Pathways | Key Fragment Ions (m/z) |
| This compound | Loss of an ethoxy group, allylic cleavage. | [M-OC2H5]+, fragments from cleavage at the allylic positions. |
| γ,δ-Unsaturated Aldehyde Product | Cleavage alpha to the carbonyl group (loss of H or CHO), McLafferty rearrangement. libretexts.org | [M-1]+, [M-29]+, characteristic ions from McLafferty rearrangement. |
By carefully analyzing the mass spectra of the starting material and the reaction products, and by comparing these with the spectra of known compounds, it is possible to deduce the reaction pathways and confirm the structures of the molecules involved. researchgate.netresearchgate.net
Theoretical and Computational Studies of 1,1 Diethoxy 7 Methylocta 2,6 Diene
Conformational Analysis and Energetics
The conformational landscape of 1,1-diethoxy-7-methylocta-2,6-diene is primarily dictated by rotations around its single bonds. Acyclic molecules like this are conformationally flexible, but they tend to favor staggered conformations over eclipsed ones to minimize torsional strain. bham.ac.uk The energetic differences between conformers arise from a combination of entropic, electrostatic, steric, and stereoelectronic effects. bham.ac.uk
For the diene moiety, the two most significant conformations are the s-trans and s-cis arrangements, referring to the orientation around the central C3-C4 single bond. Generally, 1,3-dienes preferentially adopt a planar s-trans conformation to maximize the stabilizing overlap of the π-orbitals and to reduce steric hindrance. imperial.ac.uk The s-cis conformation, while necessary for certain reactions like the Diels-Alder, is typically higher in energy due to greater steric repulsion. ubc.ca
The relative energies of the conformers around the C1-C2 and C4-C5 bonds are influenced by the bulky diethoxy and isobutenyl groups. Low-energy conformations would likely involve the allylic substituents eclipsing either the double bond or the internal vinylic group, with the final preference determined by the balance between various 1,2- and 1,3-interactions. bham.ac.uk
Table 1: Key Conformational Considerations for this compound
| Conformation | Description | Expected Relative Stability | Rationale |
| s-trans (diene) | The double bonds at C2 and C6 are on opposite sides of the C3-C4 single bond. | More stable | Minimizes steric strain and allows for optimal π-orbital overlap. imperial.ac.uk |
| s-cis (diene) | The double bonds at C2 and C6 are on the same side of the C3-C4 single bond. | Less stable | Increased steric repulsion between substituents. ubc.ca |
| Gauche (around C-C single bonds) | Substituents are approximately 60° to each other. | Potentially stable | A balance between steric and electronic effects. bham.ac.uk |
| Anti (around C-C single bonds) | Substituents are 180° to each other. | Generally most stable | Minimizes steric repulsion. bham.ac.uk |
Electronic Structure and Frontier Molecular Orbital Theory Applied to Reactivity
The electronic structure of this compound is characterized by its conjugated π-system. According to molecular orbital (MO) theory, the four p-orbitals of the 1,3-diene system combine to form four π molecular orbitals: two bonding (π) and two anti-bonding (π*). libretexts.org The delocalization of π-electrons across this system results in increased stability compared to isolated double bonds. libretexts.org
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules, particularly in pericyclic reactions. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org
For the diene in this compound, the HOMO and LUMO are key to its reactivity. In a typical Diels-Alder reaction where the diene acts as the electron-rich component, the reaction proceeds through the interaction of the diene's HOMO with the dienophile's LUMO. ubc.ca The energy and symmetry of these orbitals dictate whether the reaction is favorable. numberanalytics.com The presence of alkyl and alkoxy substituents on the diene system would be expected to raise the energy of the HOMO, making it more nucleophilic and reactive towards electron-deficient dienophiles.
Table 2: Application of FMO Theory to the Diene Moiety
| FMO Concept | Relevance to this compound |
| HOMO | The highest occupied molecular orbital, representing the nucleophilic character of the diene. Its energy level influences the rate of reaction with electrophiles and dienophiles. numberanalytics.com |
| LUMO | The lowest unoccupied molecular orbital, representing the electrophilic character of the diene. It can interact with the HOMO of a nucleophilic reactant. numberanalytics.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. numberanalytics.com |
| Orbital Symmetry | The symmetry of the HOMO and LUMO must align correctly for a concerted reaction like the Diels-Alder to occur. wikipedia.org |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling provides a powerful means to investigate reaction mechanisms and elucidate the structures of high-energy transition states that are difficult to observe experimentally. ic.ac.ukyoutube.com For this compound, a key reaction would be the hydrolysis of the acetal (B89532) group, which is known to be sensitive to moisture. nih.gov
Computational studies on acetal hydrolysis often employ Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. ic.ac.ukbath.ac.uk These studies can model the role of solvent molecules, such as water, in proton transfer relays and in stabilizing charged intermediates. ic.ac.uk A typical computational investigation of the hydrolysis mechanism would involve the following steps:
Table 3: Hypothetical Computational Workflow for Acetal Hydrolysis
| Step | Description | Computational Method | Expected Outcome |
| 1. Reactant & Product Optimization | Geometries of the starting acetal, water, and the final aldehyde and alcohol products are optimized to find their minimum energy structures. | DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*). mdpi.com | Stable structures and their corresponding energies. |
| 2. Transition State Search | A search for the transition state structure connecting the reactants and intermediates. This is a first-order saddle point on the potential energy surface. | Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or Nudged Elastic Band (NEB). youtube.com | The geometry and energy of the transition state. |
| 3. Frequency Calculation | A vibrational frequency calculation is performed on the transition state structure. | DFT. | A single imaginary frequency confirms a true transition state. youtube.com |
| 4. Intrinsic Reaction Coordinate (IRC) Calculation | This calculation maps the reaction pathway from the transition state down to the reactants and products. | IRC methods. ic.ac.uk | Confirmation that the found transition state connects the desired reactants and products. |
| 5. Solvation Modeling | The effect of the solvent (e.g., water) is included, either implicitly (continuum model) or explicitly (including individual solvent molecules). ic.ac.ukbath.ac.uk | PCM, SMD (implicit) or QM/MM (explicit). ic.ac.ukbath.ac.uk | A more accurate prediction of the reaction energetics in solution. |
Such a study would likely show a mechanism involving protonation of one of the ethoxy groups by an acid catalyst (or water), followed by the loss of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation would yield the final aldehyde product.
Prediction of Reactivity and Selectivity in Catalyzed Transformations
Computational chemistry is increasingly used to predict the outcome of catalyzed reactions, saving significant time and resources in experimental screening. mdpi.commdpi.com For this compound, computational methods could predict its reactivity and selectivity in various catalyzed transformations, such as acid-catalyzed cyclizations, which are common for terpenoids. acs.org
Machine learning, combined with chemoinformatics, offers a powerful approach to predict catalyst performance. nih.govnih.gov By training algorithms on datasets of known reactions and catalysts, models can be developed to predict the selectivity for a new substrate or catalyst. nih.govnih.gov These models use molecular descriptors that quantify the steric and electronic properties of the reactants and catalyst. nih.gov
Table 4: Computational Approaches for Predicting Reactivity and Selectivity
| Approach | Description | Application to this compound |
| DFT Calculations | Calculation of activation barriers for different possible reaction pathways and products. researchgate.net | Predicting the regioselectivity and stereoselectivity of reactions like acid-catalyzed cyclization or Diels-Alder reactions. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and catalyst over time. | Understanding the conformational preferences and interactions within a catalyst's active site. |
| Machine Learning (ML) Models | Using algorithms (e.g., support vector machines, neural networks) trained on experimental data to predict reaction outcomes. nih.govnih.gov | Predicting the enantioselectivity of a chiral-catalyzed reaction or identifying the optimal catalyst from a virtual library. acs.org |
| Chemoinformatics | Using molecular descriptors to quantify structural and electronic properties for use in predictive models. nih.gov | Building robust ML models that can extrapolate to new, untested catalysts and substrates. |
Through these computational techniques, it is possible to build predictive models that can guide the selection of catalysts and reaction conditions to achieve a desired transformation of this compound with high selectivity. acs.org
Future Research Directions for 1,1 Diethoxy 7 Methylocta 2,6 Diene Chemistry
Sustainable and Green Chemistry Approaches to Synthesis
The synthesis of 1,1-Diethoxy-7-methylocta-2,6-diene is traditionally achieved through the acetalization of citral (B94496) with ethanol (B145695) in the presence of an acid catalyst. longdom.orgresearchgate.net While effective, conventional methods often rely on homogeneous acid catalysts which can be corrosive, difficult to separate from the reaction mixture, and generate significant waste. The future of this synthesis lies in the adoption of green chemistry principles, focusing on the development of environmentally benign and economically viable processes.
A primary area of future research will be the continued exploration and optimization of heterogeneous catalysts. Solid acid catalysts, such as supported strong acids (e.g., Ph-SO3H/Na2SO4·CaSO4), have already demonstrated high yields (93-94%) and product purity (96%) under relatively mild conditions. researchgate.net Further investigation into a wider array of solid acids, including zeolites, clays, and ion-exchange resins, could lead to even more efficient and recyclable catalytic systems. The goal is to identify catalysts that offer high activity, selectivity, and stability over numerous reaction cycles, thereby minimizing waste and energy consumption.
Another promising avenue is the use of microwave-assisted organic synthesis (MAOS). This technique has the potential to significantly reduce reaction times and improve energy efficiency compared to conventional heating methods. The development of solvent-free or green solvent-based reaction conditions for the acetalization of citral will also be a key focus. The use of supercritical fluids, such as supercritical carbon dioxide, as a reaction medium could offer a green alternative to traditional organic solvents.
Furthermore, research into continuous flow processes for the synthesis of this compound is anticipated. Flow chemistry offers several advantages over batch processes, including enhanced safety, better process control, and the potential for seamless integration into multi-step syntheses.
Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. While the primary synthesis involves acetalization, future research will likely focus on catalysts that can selectively activate and transform the different functional groups within the molecule: the acetal (B89532), the C2-C3 double bond, and the C6-C7 double bond.
For the synthesis of the acetal itself, research into bifunctional catalysts that combine acidic sites for acetal formation with other functionalities could lead to one-pot tandem reactions. For instance, a catalyst that can promote both acetalization and a subsequent intramolecular cyclization could provide direct access to complex heterocyclic scaffolds.
A significant area of future investigation will be the development of catalysts for the stereoselective functionalization of the diene system. The two double bonds in this compound offer multiple sites for reactions such as epoxidation, dihydroxylation, and hydrogenation. The development of chiral catalysts that can control the stereochemical outcome of these reactions is of paramount importance for the synthesis of enantiomerically pure compounds. This could involve the use of chiral metal complexes, organocatalysts, or biocatalysts.
Moreover, the acetal group itself can be a target for novel catalytic transformations. Research into catalysts that can facilitate the cleavage and subsequent reaction of the acetal with various nucleophiles would expand the synthetic utility of this compound as a protected aldehyde.
| Catalyst Type | Potential Advantages | Future Research Focus |
| Heterogeneous Solid Acids | Recyclability, reduced corrosion, simplified purification | Development of highly active and stable materials (e.g., zeolites, functionalized mesoporous silica) |
| Bifunctional Catalysts | Enabling tandem reactions, increasing synthetic efficiency | Design of catalysts with both acidic and other reactive sites for one-pot syntheses |
| Chiral Catalysts | Control of stereochemistry in subsequent transformations | Development of enantioselective catalysts for reactions at the diene system |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally friendly | Screening and engineering of enzymes for the synthesis and modification of the compound |
Expanding Applications in Stereoselective Total Synthesis
While this compound is recognized as an important intermediate, its full potential as a building block in the stereoselective total synthesis of complex natural products is yet to be fully realized. The presence of multiple functional groups and stereocenters in its derivatives makes it an attractive starting material for the construction of a wide range of molecular targets.
Future research will likely focus on leveraging the inherent chirality of citral, its precursor, to synthesize enantiomerically enriched this compound. This chiral acetal can then serve as a key fragment in the synthesis of various natural products, including terpenoids, polyketides, and alkaloids. The acetal functionality provides a masked aldehyde group that can be unveiled at a later stage of the synthesis, allowing for a diverse range of carbon-carbon bond-forming reactions.
The diene moiety of the molecule is particularly valuable for cycloaddition reactions, such as the Diels-Alder reaction. Future investigations will likely explore the use of this compound as a diene partner in intramolecular and intermolecular Diels-Alder reactions to construct complex cyclic and polycyclic systems. The development of stereoselective variants of these reactions, using chiral catalysts or auxiliaries, will be a key area of focus.
Furthermore, the strategic functionalization of the double bonds can lead to a variety of chiral intermediates. For example, asymmetric epoxidation or dihydroxylation of the C6-C7 double bond can introduce new stereocenters with high control. These functionalized intermediates can then be elaborated into the core structures of various natural products. Research into tandem reactions that combine the functionalization of the diene with subsequent cyclization or rearrangement reactions will be a powerful strategy for rapidly increasing molecular complexity.
Interdisciplinary Research Involving this compound Derived Scaffolds
The structural features of this compound make it an excellent starting point for the development of novel molecular scaffolds for interdisciplinary research, particularly in medicinal chemistry and materials science. The acyclic terpenoid backbone provides a flexible and lipophilic core, while the acetal and diene functionalities offer handles for diverse chemical modifications.
In medicinal chemistry, future research will likely focus on the synthesis of libraries of compounds derived from this compound for biological screening. By systematically modifying the structure, for instance by introducing different functional groups through reactions at the double bonds or by varying the acetal group, it may be possible to develop new therapeutic agents. Given that citral itself exhibits antimicrobial and anti-inflammatory properties, its derivatives are promising candidates for the discovery of new drugs with improved potency and selectivity. The development of scaffolds that mimic the structures of known bioactive natural products will also be a fruitful area of research.
In materials science, the diene functionality of this compound could be exploited for the synthesis of novel polymers. For example, the compound could be used as a monomer in polymerization reactions, leading to the formation of materials with unique properties derived from the terpenoid backbone. Research into the development of biodegradable or renewable polymers from this bio-based starting material aligns with the principles of green and sustainable chemistry.
Q & A
Basic: What are the recommended synthetic routes for 1,1-Diethoxy-7-methylocta-2,6-diene?
Answer:
A plausible multi-step synthesis involves:
Hydrochlorination of Dihydromyrcene : React dihydromyrcene with HCl to form 2-chloro-7-methylocta-2,6-diene as an intermediate .
Ethoxylation : Substitute the chloride group with ethoxy groups using ethanol in the presence of a base (e.g., triethylamine) to yield the diethoxy derivative.
Purification : Distillation or column chromatography to isolate the product.
Characterization : Use GC-MS for purity assessment and / NMR to confirm substituent positions and stereochemistry .
Basic: How can the structural configuration of this compound be confirmed?
Answer:
- NMR Spectroscopy : NMR identifies ethoxy proton signals (δ 1.2–1.4 ppm for CH, δ 3.4–3.7 ppm for OCH) and olefinic protons (δ 5.0–5.5 ppm). NMR confirms carbonyl and alkene carbons .
- Mass Spectrometry : High-resolution MS verifies molecular weight (M at m/z 214.2) and fragmentation patterns.
- Computational Modeling : Compare experimental NMR data with DFT-calculated / chemical shifts for stereoisomers .
Advanced: What in vitro models are suitable for studying the biological activity of this compound?
Answer:
- 3T3-L1 Adipocyte Differentiation : Assess anti-obesity potential by treating preadipocytes during differentiation. Monitor lipid accumulation via Oil Red O staining and quantify adipogenic markers (e.g., PPARγ, C/EBPα) using qRT-PCR .
- Mechanistic Studies : Use RNA-seq or proteomics to identify signaling pathways (e.g., AMPK, Wnt/β-catenin) modulated by the compound. Validate targets via siRNA knockdown .
Advanced: How can isomerization pathways of this compound be analyzed under varying conditions?
Answer:
- Photochemical/thermal studies : Expose the compound to UV light or heat (e.g., 60–100°C) and track isomerization via NMR or HPLC. Compare with bicyclic diene analogs (e.g., bicyclo[3.2.0]hepta-2,6-diene) to infer allowed orbital pathways .
- Radical Cation Analysis : Use ESR spectroscopy to detect transient intermediates during phototransformation, as demonstrated in norbornadiene studies .
- Computational Modeling : Apply DFT to predict energy barriers for [3,3]-sigmatropic shifts or electrocyclic reactions .
Advanced: How can contradictions in reported bioactivity data for structurally similar dienes be resolved?
Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell line, dosage, exposure time). For example, compare adipogenesis inhibition in 3T3-L1 cells versus primary human adipocytes .
- Meta-Analysis : Systematically review data across studies to identify confounding variables (e.g., isomer purity, solvent effects).
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents at C7) to isolate critical functional groups .
Advanced: What analytical methods differentiate stereoisomers of this compound?
Answer:
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose-based) to separate enantiomers.
- Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with computed spectra for absolute configuration assignment.
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., coumarin conjugates) to confirm stereochemistry .
Basic: What safety precautions are recommended when handling this compound?
Answer:
- Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity in relevant cell lines.
- Lab Safety : Use fume hoods for synthesis/storage due to potential volatility (predicted boiling point: ~200°C). Refer to GHS guidelines for similar dienes (e.g., flammability, skin irritation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
